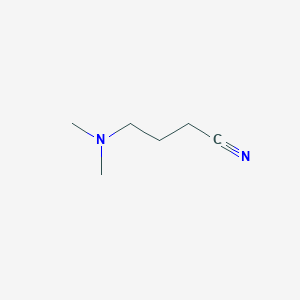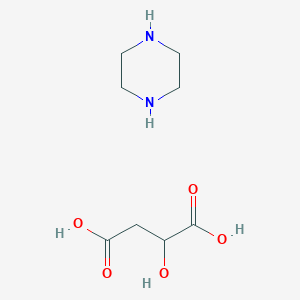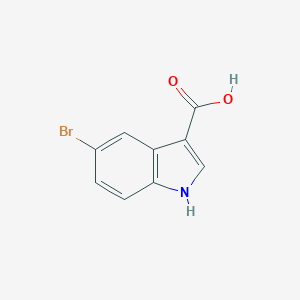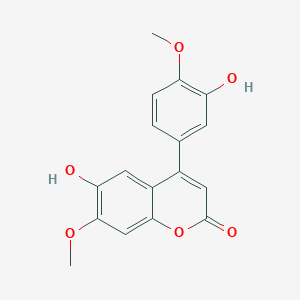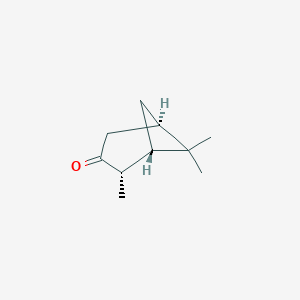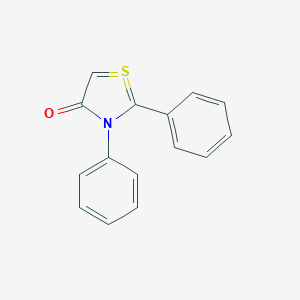
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate, also known as DTTO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. DTTO is a nitrogen-sulfur heterocycle that contains a positively charged thiazolium ring and a negatively charged oxolate group. This compound has been synthesized using different methods, and its unique structure has led to its use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate as an anti-cancer agent is not fully understood. However, studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate induces apoptosis in cancer cells by activating the caspase-dependent pathway. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Effets Biochimiques Et Physiologiques
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has antioxidant and anti-inflammatory properties. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has several advantages as a starting material for various lab experiments. It is easy to synthesize, and its unique structure makes it useful in various scientific research applications. However, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has some limitations, including its low solubility in water and its tendency to form aggregates, which can affect its reactivity and stability.
Orientations Futures
There are several future directions for the research on 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate. One potential area of research is the development of new synthetic methods for 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate that can improve its yield and purity. Another area of research is the investigation of the mechanism of action of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate as an anti-cancer agent. Further studies are also needed to explore the potential applications of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate in other scientific research fields, such as material science and catalysis. Overall, the unique properties of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate make it a promising compound for further research and development.
Méthodes De Synthèse
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate can be synthesized using different methods, including the reaction of 2-aminothiophenol with benzaldehyde in the presence of a strong acid catalyst. The reaction produces the intermediate Schiff base, which is then oxidized to form 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate. Another method involves the reaction of 2-aminothiophenol with benzoyl chloride in the presence of a base to form the intermediate benzoylthiourea, which is then oxidized to form 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate.
Applications De Recherche Scientifique
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been found to have potential applications in various scientific research fields, including catalysis, material science, and medicinal chemistry. In catalysis, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been used as a catalyst in various reactions, such as the synthesis of benzimidazoles. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been used as a starting material for the synthesis of different materials, including metal-organic frameworks and porous organic polymers. In medicinal chemistry, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has shown potential as an anti-cancer agent, and it has been found to inhibit the growth of various cancer cell lines.
Propriétés
Numéro CAS |
13288-67-0 |
|---|---|
Nom du produit |
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate |
Formule moléculaire |
C15H11NOS |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2,3-diphenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H11NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
POJOFFRVSYSQLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3 |
Synonymes |
2,3-Diphenylthiazol-3-ium-4-olate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




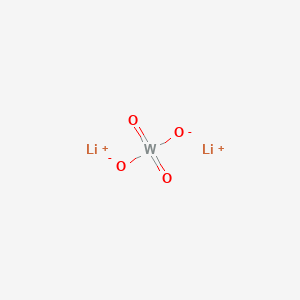

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
